Cas no 2034310-04-6 (1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea)

1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea
- 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- F6560-5602
- 2034310-04-6
- AKOS026698929
- 1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
- 1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
-
- Inchi: 1S/C16H17N5OS/c1-21-11-14(9-20-21)13-5-12(6-17-8-13)7-18-16(22)19-10-15-3-2-4-23-15/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22)
- InChI Key: RKZOAWRACLTCSV-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC(NCC1C=NC=C(C=1)C1C=NN(C)C=1)=O
Computed Properties
- Exact Mass: 327.11538136g/mol
- Monoisotopic Mass: 327.11538136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 100Ų
1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-5602-20mg |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-2mg |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-50mg |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-2μmol |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-10μmol |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-25mg |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-20μmol |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-100mg |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-5μmol |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-5602-1mg |
1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea |
2034310-04-6 | 1mg |
$54.0 | 2023-09-08 |
1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea Related Literature
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on 1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea
Professional Introduction to Compound with CAS No. 2034310-04-6 and Product Name: 1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea
The compound with the CAS number 2034310-04-6 and the product name 1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including pyrazole, pyridine, and thiophene, suggests a high degree of structural complexity that may contribute to its unique pharmacological properties.
Recent research in the area of heterocyclic compounds has highlighted their importance in the development of novel therapeutic agents. The pyrazole moiety, in particular, is well-documented for its role in various bioactive molecules, often contributing to antimicrobial, anti-inflammatory, and anticancer activities. In the context of this compound, the 1-methyl-1H-pyrazol-4-yl substituent may play a crucial role in modulating its biological activity by influencing receptor binding and metabolic stability.
The pyridine ring is another key structural feature that is frequently incorporated into pharmacologically active compounds due to its ability to interact with biological targets such as enzymes and receptors. The specific positioning of the pyridin-3-ylmethyl group in this compound suggests potential interactions with proteins involved in signal transduction pathways, which are critical for many diseases. This positioning may enhance the compound's ability to modulate these pathways effectively.
The thiophen-2-ylmethylurea moiety adds another layer of complexity to the molecule. Thiophene derivatives are known for their diverse biological activities, including antifungal, anti-inflammatory, and analgesic properties. The urea group, on the other hand, is a common pharmacophore that can form hydrogen bonds with biological targets, thereby increasing binding affinity. The combination of these structural elements in this compound may lead to multifaceted pharmacological effects.
Current research trends indicate that the integration of multiple heterocyclic systems into a single molecule can lead to enhanced pharmacological activity and improved drug-like properties. The compound in question aligns well with this trend, as it combines three distinct heterocyclic rings that are known to contribute to biological activity. This design approach has been successfully employed in the development of several drugs that exhibit potent and selective target interactions.
In terms of synthetic chemistry, the preparation of this compound involves multi-step organic synthesis, requiring careful optimization to ensure high yield and purity. The synthesis likely involves functional group transformations such as condensation reactions, cyclization processes, and protection-deprotection strategies. Advanced synthetic techniques may be employed to achieve the desired molecular architecture efficiently.
Evaluation of the compound's pharmacological potential would typically involve in vitro and in vivo studies to assess its activity against relevant biological targets. Initial screening assays might focus on evaluating interactions with enzymes or receptors known to be involved in disease pathways. Additionally, studies on metabolic stability and pharmacokinetic properties would be essential to determine its suitability for further development as a therapeutic agent.
The use of computational methods such as molecular modeling and docking studies can provide valuable insights into the compound's binding mode and potential interactions with biological targets. These computational approaches can help predict biological activity and guide further optimization efforts. Furthermore, they can assist in understanding the structural basis for observed pharmacological effects, which is crucial for rational drug design.
Recent advancements in analytical chemistry have enabled more detailed characterization of complex molecules like this one. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography can provide comprehensive information about the compound's structure and purity. These analytical methods are essential for confirming the identity of the compound and ensuring its quality before proceeding with biological evaluations.
The development of novel pharmaceutical agents is a highly collaborative effort that often involves interdisciplinary teams of chemists, biologists, pharmacologists, and clinicians. The compound described here exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery. By combining expertise from different fields, researchers can design molecules with tailored properties that meet specific therapeutic needs.
Future directions for research on this compound may include exploring its potential as a lead molecule for drug development or investigating its mechanism of action in detail. Additionally, modifications to its structure could be explored to enhance its potency, selectivity, or pharmacokinetic properties. Such modifications would be guided by insights gained from initial studies and computational modeling efforts.
In conclusion,1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea represents a promising candidate for further exploration in pharmaceutical research due to its complex molecular architecture and potential pharmacological activity. The integration of multiple heterocyclic systems into a single molecule offers unique opportunities for developing novel therapeutic agents with multifaceted biological effects.
2034310-04-6 (1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)methylurea) Related Products
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 13769-43-2(potassium metavanadate)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)




